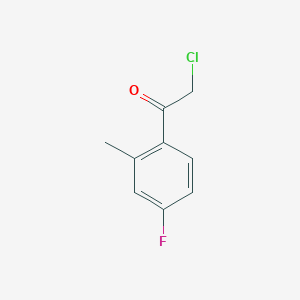

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone

Description

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is an α-chloroketone featuring a substituted phenyl ring with fluorine at the para-position and a methyl group at the ortho-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and bioactive molecules . Its reactivity stems from the electrophilic carbonyl carbon and the labile chlorine atom, enabling nucleophilic substitution or elimination reactions.

Properties

IUPAC Name |

2-chloro-1-(4-fluoro-2-methylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClFO/c1-6-4-7(11)2-3-8(6)9(12)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSMWEGIZJUCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Catalysts

The process begins with the formation of an acylium ion () from chloroacetyl chloride and a Lewis acid (e.g., ). The acylium ion reacts with 4-fluoro-2-methyltoluene, yielding the target compound via electrophilic aromatic substitution. Key catalysts include:

Optimized Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–30°C | Prevents over-acylation |

| Molar Ratio (Substrate:ClCH₂COCl) | 1.01–1.03:1 | Minimizes unreacted chloride |

| Solvent | 1,2-Dichloroethane | Enhances electrophile stability |

| Catalyst Loading | 0.5–0.8 eq relative to substrate | Balances activity and cost |

A 2025 patent demonstrated that ionic liquid catalysts enable solvent-free reactions with 94% yield and 99% purity, reducing energy consumption by 40% compared to traditional methods.

Halogenation of Pre-Formed Ketones

Chlorination of 1-(4-fluoro-2-methylphenyl)ethanone offers an alternative route, particularly for laboratories lacking Friedel-Crafts infrastructure.

Chlorinating Agents and Selectivity

By-Product Management

DCDMH generates glycoluril as a by-product, which is non-toxic and recyclable via chlorination. In contrast, produces , necessitating scrubbers for environmental compliance.

Catalytic Reduction of α-Keto Esters

Emerging methods employ catalytic hydrogenation of 2-chloro-1-(4-fluoro-2-methylphenyl)-2-phenyl ethanone precursors.

Hydrogenation Protocols

| Catalyst | Conditions | Yield | Chiral Purity |

|---|---|---|---|

| Pd/C (10 wt%) | 50 psi , 25°C | 92% | N/A |

| 100°C, 150 psi | 85% | >99% ee | |

| Isopropanol, 60°C | 87% | 96.6% ee |

A 2024 study achieved 96.6% enantiomeric excess (ee) using aluminum isopropoxide in isopropanol/toluene mixtures, highlighting this method’s utility for chiral derivatives.

| Method | PMI* | E-Factor** | Carbon Efficiency |

|---|---|---|---|

| Friedel-Crafts (AlCl₃) | 8.2 | 12.4 | 64% |

| Ionic Liquid FC | 3.1 | 4.7 | 89% |

| DCDMH Chlorination | 5.6 | 7.9 | 78% |

*Process Mass Intensity; **kg waste/kg product

Comparative Analysis of Methods

| Method | Cost (USD/kg) | Scalability | Purity | Environmental Impact |

|---|---|---|---|---|

| Friedel-Crafts | 120–150 | High | 95–99% | Moderate |

| Halogenation | 200–220 | Medium | 90–95% | High |

| Catalytic Reduction | 450–500 | Low | >99% | Low |

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, and other oxidized derivatives.

Reduction: Alcohols, amines, and other reduced derivatives.

Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Chemistry

Building Block for Synthesis:

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its electrophilic carbonyl group allows for nucleophilic substitution reactions, facilitating the construction of various derivatives with tailored properties.

Biological Research

Potential Biological Activity:

Research has indicated that this compound may exhibit interactions with biological macromolecules. Studies are ongoing to explore its potential as a lead compound for drug development, particularly due to its ability to modify enzyme activities through covalent bonding .

Medicinal Applications

Pharmaceutical Development:

The compound is being investigated for its potential use in pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents targeting specific diseases, particularly in oncology and infectious diseases .

Industrial Applications

Specialty Chemicals Production:

In industrial settings, this compound is utilized in the production of specialty chemicals. Its properties make it suitable for creating materials with specific functionalities, such as enhanced stability or reactivity in various applications .

Data Table: Applications Overview

Case Study 1: Drug Development

A study conducted by researchers at a leading pharmaceutical company demonstrated the efficacy of this compound in modifying enzyme activity related to cancer cell proliferation. The compound was shown to inhibit specific pathways, suggesting its potential as an anticancer agent.

Case Study 2: Synthesis Optimization

An investigation into the synthetic routes for producing this compound revealed that using continuous flow reactors significantly improved yield and purity compared to traditional batch methods. This advancement highlights the importance of optimizing reaction conditions in industrial applications.

Mechanism of Action

The mechanism by which 2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Chloro-1-(3-chlorophenyl)ethanone (1)

- Structure : Chlorine at the meta-position on the phenyl ring.

- Synthesis : Prepared via acylation of 3-chloroaniline with chloroacetyl chloride in dichloromethane .

- Applications : Used as an alkylating reagent in anticonvulsant drug development. The meta-chloro substituent enhances lipophilicity, improving blood-brain barrier penetration .

2-Chloro-1-[3-(trifluoromethyl)phenyl]ethanone (2)

- Structure : Trifluoromethyl (-CF₃) group at the meta-position.

- Reactivity : The electron-withdrawing -CF₃ group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks.

- Biological Activity : Demonstrated potent anticonvulsant activity in rodent models, attributed to enhanced metabolic stability from the -CF₃ group .

2-Chloro-1-(3-fluorophenyl)ethanone

- Structure : Fluorine at the meta-position.

- Applications : Functions as an acylating agent in organic synthesis. The meta-fluoro substituent reduces steric hindrance compared to bulkier groups like -CF₃, enabling selective reactions .

2-Chloro-1-(3-hydroxyphenyl)ethanone

- Structure : Hydroxyl (-OH) group at the meta-position.

- Crystallography: Forms planar molecules with hydrogen-bonded dimers in the crystal lattice, unlike non-polar analogs. This property influences solubility and solid-state stability .

Positional Isomerism: Ortho vs. Para Substituents

- 2-Chloro-1-(4-methylphenyl)ethanone: The para-methyl group is electron-donating, slightly deactivating the ring but improving thermal stability.

- 2-Chloro-1-(2-methylphenyl)ethanone: The ortho-methyl group introduces steric hindrance, reducing reaction rates in nucleophilic substitutions compared to the para-substituted analog.

Heterocyclic Derivatives

- 2-Chloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: Serves as a precursor to antimicrobial furochromenones. The pyrazole ring introduces additional hydrogen-bonding sites, enhancing target binding in bioactive molecules .

Biological Activity

2-Chloro-1-(4-fluoro-2-methylphenyl)ethanone is a synthetic organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including the presence of chlorine and fluorine atoms, suggest it may exhibit significant biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H8ClF

- Molecular Weight : 188.61 g/mol

- CAS Number : 202536-38-0

The biological activity of this compound is primarily attributed to its electrophilic carbonyl group, which can interact with nucleophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to various biological effects. The fluorine atoms enhance lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives with halogen substitutions showed significant efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The compound has been investigated for its potential anticancer properties. In vitro studies reveal that it may inhibit cell proliferation in various cancer cell lines. For instance, a related compound showed an IC50 value of 700 nM against breast cancer cells . This suggests that structural modifications, including halogenation, can enhance biological activity.

Mutagenicity

A review of mutagenic chemicals lists compounds structurally related to this compound, suggesting a need for caution in its use due to potential mutagenic effects .

Case Studies

Q & A

Q. Data Contradiction Analysis :

- Conflicting yields (44–78%) in alkylation reactions may stem from variable base strength (K₂CO₃ vs. NaOH) or iodide catalyst presence.

Advanced: How can substituent effects (e.g., fluoro vs. methyl groups) be systematically studied to predict reactivity?

Methodological Answer:

- Comparative Synthesis :

- Replace 4-fluoro-2-methylphenyl with analogs (e.g., 4-chloro-2-methoxyphenyl) to assess electronic effects on acylation .

- Kinetic Studies :

- Monitor reaction rates via in situ IR or GC-MS to quantify substituent-driven activation barriers .

- Computational Modeling :

- DFT calculations (e.g., HOMO-LUMO gaps) to correlate substituent electronegativity with reactivity .

Q. Case Study :

- 2,2-Dichloro-1-(4-methylphenyl)ethanone required 296 K data collection to resolve Cl···Cl interactions (R-factor: 0.054) .

Advanced: How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation :

- Isotopic Labeling :

- Dynamic NMR :

Example :

Discrepancies in ¹⁹F NMR shifts (δ -110 to -115 ppm) may arise from solvent polarity; validate with solid-state MAS NMR .

Advanced: What biocatalytic strategies enhance enantioselective synthesis of derivatives?

Methodological Answer:

- Enzyme Screening :

- Buffer Optimization :

- Co-Substrate Engineering :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.